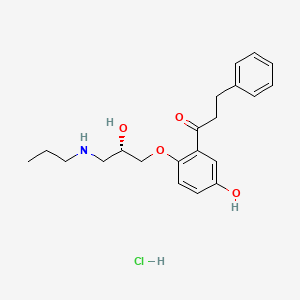

(S)-5-Hydroxy Propafenone Hydrochloride

Descripción general

Descripción

(S)-5-Hydroxy Propafenone Hydrochloride is a derivative of propafenone, a class 1c anti-arrhythmic medication used to treat illnesses associated with rapid heartbeats such as atrial and ventricular arrhythmias . This compound is known for its ability to slow the influx of sodium ions into cardiac muscle cells, thereby decreasing the excitability of these cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Hydroxy Propafenone Hydrochloride involves multiple steps, including the hydroxylation of propafenone. The preparation method typically involves the use of hydrophilic gel retardants such as polymer starch, methylcellulose, sodium methylcellulose, hydroxypropyl methyl cellulose, and polyethylene glycol . These components help control the release speed of the compound, ensuring stable blood concentration levels .

Industrial Production Methods

Industrial production of this compound often employs an extrusion-spheronization method to create sustained-release pellets . This method ensures that the compound is released in a controlled manner, maintaining its efficacy over a longer period .

Análisis De Reacciones Químicas

Types of Reactions

(S)-5-Hydroxy Propafenone Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolism and efficacy.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide for hydroxylation and various organic solvents for extraction and purification . The conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions include 5-hydroxypropafenone and N-depropylpropafenone, both of which have antiarrhythmic activity comparable to the parent compound .

Aplicaciones Científicas De Investigación

Cardiovascular Applications

Antiarrhythmic Properties

(S)-5-Hydroxy Propafenone Hydrochloride is primarily recognized for its antiarrhythmic effects. Propafenone, the parent compound, is a Class 1C antiarrhythmic agent used to treat various types of arrhythmias, including paroxysmal atrial fibrillation and ventricular tachycardia. The metabolite exhibits similar properties, contributing to the drug's efficacy in prolonging the time to recurrence of paroxysmal atrial fibrillation and supraventricular tachycardia .

Mechanism of Action

Research indicates that both propafenone and (S)-5-Hydroxy Propafenone inhibit the HERG potassium channel, which plays a crucial role in cardiac repolarization. Studies have shown that (S)-5-Hydroxy Propafenone can block HERG currents, demonstrating its potential to modulate cardiac action potentials . This action is significant as it helps stabilize heart rhythm during episodes of arrhythmia.

Cancer Therapeutics

Anticancer Activity

Recent studies have explored the potential of this compound in oncology. A notable study demonstrated that propafenone could inhibit the proliferation of esophageal squamous cell carcinoma (ESCC) cells in vitro and in vivo. The compound induced apoptosis and significantly reduced tumor growth in animal models without cytotoxic effects on normal cells . This finding suggests that (S)-5-Hydroxy Propafenone may serve as a novel therapeutic agent for certain cancers, leveraging its existing safety profile as an antiarrhythmic medication.

Pharmacokinetics and Metabolism

Metabolic Pathways

(S)-5-Hydroxy Propafenone is formed through extensive first-pass metabolism of propafenone in the liver. Understanding its pharmacokinetics is essential for optimizing therapeutic regimens, especially in patients with hepatic dysfunction, where increased bioavailability can lead to enhanced effects or toxicity .

Research Findings and Case Studies

Mecanismo De Acción

(S)-5-Hydroxy Propafenone Hydrochloride works by inhibiting sodium channels, restricting the entry of sodium into cardiac cells, and reducing their excitability . This action prolongs conduction and refractoriness in all areas of the myocardium, with a slightly more pronounced effect on intraventricular conduction . The compound also exhibits some beta-blockade activity, contributing to its overall antiarrhythmic effects .

Comparación Con Compuestos Similares

Similar Compounds

Flecainide: Another class 1c antiarrhythmic with similar sodium channel blocking properties.

Metoprolol: A beta-blocker used for similar indications but with a different mechanism of action.

Xarelto (Rivaroxaban): An anticoagulant used to prevent blood clots, often in conjunction with antiarrhythmic medications.

Uniqueness

(S)-5-Hydroxy Propafenone Hydrochloride is unique due to its dual action as a sodium channel blocker and a beta-adrenergic blocker . This dual action makes it more effective in treating a broader range of arrhythmias compared to other class 1c antiarrhythmics .

Actividad Biológica

(S)-5-Hydroxy Propafenone Hydrochloride is a chiral derivative of propafenone, classified as a Class 1C antiarrhythmic agent. Its primary therapeutic applications include the management of paroxysmal atrial fibrillation and ventricular arrhythmias. This compound is notable for its enhanced pharmacological properties due to the hydroxyl group at the fifth position of the propafenone structure, which influences its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of the hydroxyl group not only modifies its pharmacokinetics but also augments its interaction with cardiac ion channels, particularly sodium and potassium channels, which are critical in the regulation of cardiac rhythm.

This compound exhibits dual action :

- Sodium Channel Blockade : It inhibits sodium channels, which stabilizes myocardial membranes and reduces excitability.

- Beta-Adrenergic Blocking : This action contributes to its antiarrhythmic effects by decreasing heart rate and myocardial contractility.

Pharmacodynamics

Research indicates that this compound has significant effects on cardiac ion channels, particularly hKv1.5, a potassium channel involved in cardiac repolarization. In vitro studies demonstrated that both propafenone and its metabolite inhibited hKv1.5 currents in a concentration-dependent manner, with IC50 values of 4.4 µM for propafenone and 9.2 µM for 5-hydroxy-propafenone . This suggests that this compound can effectively modulate cardiac action potentials.

Local Anesthetic Effects

The compound also exhibits local anesthetic properties, which may be attributed to its structural similarities with local anesthetics like lidocaine. This characteristic enhances its utility in managing arrhythmias by providing additional stabilization to myocardial tissues.

Efficacy and Safety

Clinical trials involving propafenone have shown that approximately 4.7% of patients may experience new or worsened ventricular arrhythmias during treatment, indicating a potential proarrhythmic effect . The risk factors for these adverse events include a history of coronary artery disease and prior myocardial infarction.

Case Studies

In pediatric populations, studies have indicated that extemporaneous formulations of propafenone can be effectively administered to children with supraventricular tachycardia, maintaining therapeutic plasma levels without significant adverse effects .

Comparative Analysis with Related Compounds

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| Propafenone | Sodium channel blocker | Exhibits both antiarrhythmic and beta-blocking activity. |

| 5-Hydroxy Propafenone | Active metabolite | Retains antiarrhythmic properties but differs in kinetics. |

| Flecainide | Class 1C agent | More potent sodium channel blocker; lacks beta-blocking effects. |

| Dronedarone | Class 3 agent | Offers additional potassium channel blocking activity. |

Propiedades

IUPAC Name |

1-[5-hydroxy-2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/t18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYLNKVZLXBDBE-FERBBOLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC[C@@H](COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00849537 | |

| Record name | 1-{5-Hydroxy-2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158080-71-8 | |

| Record name | 1-{5-Hydroxy-2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.